molecular formula C12H14N2O B14426109 1,2,5-trimethyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 79994-65-3

1,2,5-trimethyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B14426109
CAS No.: 79994-65-3
M. Wt: 202.25 g/mol
InChI Key: JROHRSZWVFCBIY-UHFFFAOYSA-N
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Description

1,2,5-Trimethyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one is a heterocyclic compound with a molecular formula of C10H10N2O. It belongs to the class of pyrazolones, which are known for their diverse biological activities and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,5-trimethyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one typically involves the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazolone ring .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time. Solvent choice and purification techniques such as recrystallization or chromatography are also crucial .

Chemical Reactions Analysis

Types of Reactions

1,2,5-Trimethyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrazole derivatives, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

1,2,5-Trimethyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,5-trimethyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Norphenazone
  • Edaravone
  • 1-Phenyl-3-methylpyrazolone
  • 3-Methyl-1-phenyl-2-pyrazolin-5-one
  • 1-Phenyl-3-methyl-5-pyrazolone

Uniqueness

1,2,5-Trimethyl-4-phenyl-1,2-dihydro-3H-pyrazol-3-one is unique due to its specific substitution pattern on the pyrazolone ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

79994-65-3

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

1,2,5-trimethyl-4-phenylpyrazol-3-one

InChI

InChI=1S/C12H14N2O/c1-9-11(10-7-5-4-6-8-10)12(15)14(3)13(9)2/h4-8H,1-3H3

InChI Key

JROHRSZWVFCBIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C)C2=CC=CC=C2

Origin of Product

United States

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